molecular formula C19H30BNO4 B14029709 tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No.: B14029709
M. Wt: 347.3 g/mol
InChI Key: JGZHSXDVZHLLGB-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and 1,4-dioxane as a solvent .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves its reactivity with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This reactivity is exploited in various synthetic and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate apart is its combination of a boronate ester and a carbamate group, providing unique reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1

InChI Key

JGZHSXDVZHLLGB-ZDUSSCGKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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